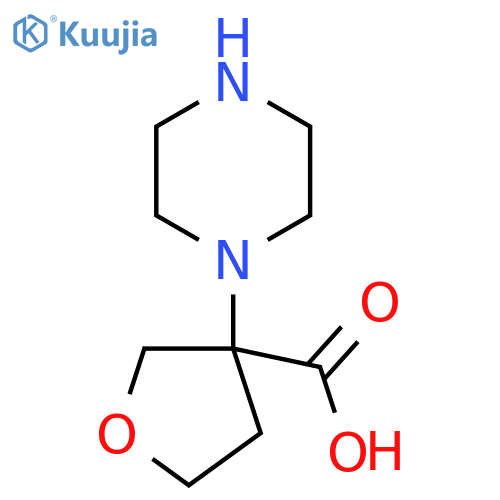

Cas no 1343099-74-0 (3-(piperazin-1-yl)oxolane-3-carboxylic acid)

1343099-74-0 structure

商品名:3-(piperazin-1-yl)oxolane-3-carboxylic acid

CAS番号:1343099-74-0

MF:C9H16N2O3

メガワット:200.234942436218

MDL:MFCD18333739

CID:5188615

PubChem ID:63333080

3-(piperazin-1-yl)oxolane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(piperazin-1-yl)oxolane-3-carboxylic acid

- 3-Piperazin-1-yloxolane-3-carboxylic acid

-

- MDL: MFCD18333739

- インチ: 1S/C9H16N2O3/c12-8(13)9(1-6-14-7-9)11-4-2-10-3-5-11/h10H,1-7H2,(H,12,13)

- InChIKey: TUZMLNNDFROEHC-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C(=O)O)(C1)N1CCNCC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 228

- 疎水性パラメータ計算基準値(XlogP): -3.2

- トポロジー分子極性表面積: 61.8

3-(piperazin-1-yl)oxolane-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-321424-0.5g |

3-(piperazin-1-yl)oxolane-3-carboxylic acid |

1343099-74-0 | 95.0% | 0.5g |

$809.0 | 2025-03-19 | |

| Enamine | EN300-321424-0.1g |

3-(piperazin-1-yl)oxolane-3-carboxylic acid |

1343099-74-0 | 95.0% | 0.1g |

$741.0 | 2025-03-19 | |

| Enamine | EN300-321424-2.5g |

3-(piperazin-1-yl)oxolane-3-carboxylic acid |

1343099-74-0 | 95.0% | 2.5g |

$1650.0 | 2025-03-19 | |

| Enamine | EN300-321424-5.0g |

3-(piperazin-1-yl)oxolane-3-carboxylic acid |

1343099-74-0 | 95.0% | 5.0g |

$2443.0 | 2025-03-19 | |

| Enamine | EN300-321424-10g |

3-(piperazin-1-yl)oxolane-3-carboxylic acid |

1343099-74-0 | 10g |

$3622.0 | 2023-09-04 | ||

| Enamine | EN300-321424-1g |

3-(piperazin-1-yl)oxolane-3-carboxylic acid |

1343099-74-0 | 1g |

$842.0 | 2023-09-04 | ||

| Enamine | EN300-321424-5g |

3-(piperazin-1-yl)oxolane-3-carboxylic acid |

1343099-74-0 | 5g |

$2443.0 | 2023-09-04 | ||

| Enamine | EN300-321424-10.0g |

3-(piperazin-1-yl)oxolane-3-carboxylic acid |

1343099-74-0 | 95.0% | 10.0g |

$3622.0 | 2025-03-19 | |

| Enamine | EN300-321424-0.25g |

3-(piperazin-1-yl)oxolane-3-carboxylic acid |

1343099-74-0 | 95.0% | 0.25g |

$774.0 | 2025-03-19 | |

| Enamine | EN300-321424-1.0g |

3-(piperazin-1-yl)oxolane-3-carboxylic acid |

1343099-74-0 | 95.0% | 1.0g |

$842.0 | 2025-03-19 |

3-(piperazin-1-yl)oxolane-3-carboxylic acid 関連文献

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

1343099-74-0 (3-(piperazin-1-yl)oxolane-3-carboxylic acid) 関連製品

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量